3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-21-11-9-19(12-14-8-10-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,10,13H,6-7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFGEHJELFGIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide, often referred to as a fluorinated compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H23FN2O3
- Molecular Weight : 344.4 g/mol
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The furan ring and the fluorinated phenyl group are critical for modulating biological pathways, potentially leading to antimicrobial and anti-inflammatory effects.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The presence of the furan moiety is often associated with anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production in vitro | |
| Cytotoxicity | Low cytotoxicity in human cell lines |
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial properties of related compounds, revealing that derivatives of propanamide exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, showing an IC50 value indicative of moderate potency.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a potential therapeutic application in treating chronic inflammatory diseases.
Research Findings
Recent literature has highlighted the importance of fluorination in drug design, noting that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts . The incorporation of a methoxyethyl group is also known to improve solubility, which is crucial for effective drug formulation.
Comparison with Similar Compounds
Structural Analogs in Psychoactive Substance Legislation
Several N-(2-fluorophenyl)propanamide derivatives are regulated due to their opioid receptor activity. Key comparisons include:
Key Findings :
Heterocyclic Propanamide Derivatives
Propanamides with furan or thiophene substituents exhibit diverse pharmacological profiles:
Key Findings :
Anti-Inflammatory Amides
Amide derivatives with methoxy or hydroxyl groups show anti-inflammatory activity:
Key Findings :
Physicochemical Properties
A comparison of molecular parameters:
Key Findings :
- The target compound’s lower molecular weight and moderate LogP suggest better pharmacokinetic profiles than bulkier fentanyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
